molecular formula C12H8Cl2FN B8156850 3-(3,4-Dichlorophenyl)-5-fluoroaniline

3-(3,4-Dichlorophenyl)-5-fluoroaniline

Cat. No.: B8156850
M. Wt: 256.10 g/mol
InChI Key: JJOXASXIGAJSIV-UHFFFAOYSA-N
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Description

3-(3,4-Dichlorophenyl)-5-fluoroaniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of two chlorine atoms and one fluorine atom attached to a phenyl ring, which is further connected to an aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high yield.

Industrial Production Methods

On an industrial scale, the production of 3-(3,4-Dichlorophenyl)-5-fluoroaniline may involve multi-step processes that include halogenation, nitration, and reduction reactions. The choice of reagents and reaction conditions is optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dichlorophenyl)-5-fluoroaniline undergoes various types of chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives.

    Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

3-(3,4-Dichlorophenyl)-5-fluoroaniline has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(3,4-Dichlorophenyl)-5-fluoroaniline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-(3,4-Dichlorophenyl)-5-fluoroaniline include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of fluorine and chlorine atoms on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in specific synthetic and research applications.

Properties

IUPAC Name

3-(3,4-dichlorophenyl)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2FN/c13-11-2-1-7(5-12(11)14)8-3-9(15)6-10(16)4-8/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJOXASXIGAJSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)F)N)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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